molecular formula C14H24O3 B7759483 Methyl 2-hexyl-3-oxocyclopentaneacetate CAS No. 29912-78-5

Methyl 2-hexyl-3-oxocyclopentaneacetate

Cat. No.: B7759483
CAS No.: 29912-78-5
M. Wt: 240.34 g/mol
InChI Key: GLASPHLTTAHWPI-UHFFFAOYSA-N
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Description

Methyl 2-hexyl-3-oxocyclopentaneacetate is a chemical compound with the molecular formula C14H24O3. . This compound is characterized by its cyclopentane ring structure with a hexyl side chain and an ester functional group.

Properties

IUPAC Name

methyl 2-(2-hexyl-3-oxocyclopentyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O3/c1-3-4-5-6-7-12-11(8-9-13(12)15)10-14(16)17-2/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLASPHLTTAHWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C(CCC1=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952365
Record name Methyl (2-hexyl-3-oxocyclopentyl)acetate
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Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29912-78-5
Record name Cyclopentaneacetic acid, 2-hexyl-3-oxo-, methyl ester
Source CAS Common Chemistry
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Record name Methyl 2-hexyl-3-oxocyclopentaneacetate
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Record name Methyl (2-hexyl-3-oxocyclopentyl)acetate
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Record name Methyl 2-hexyl-3-oxocyclopentaneacetate
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Preparation Methods

The synthesis of methyl 2-hexyl-3-oxocyclopentaneacetate typically involves the esterification of 2-hexyl-3-oxocyclopentaneacetic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Methyl 2-hexyl-3-oxocyclopentaneacetate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 would yield a carboxylic acid, while reduction with NaBH4 would produce an alcohol.

Scientific Research Applications

Applications in Perfumery

Methyl 2-hexyl-3-oxocyclopentaneacetate is predominantly utilized in the fragrance industry due to its pleasant scent profile. It is often incorporated into floral compositions, providing a long-lasting aroma that mimics jasmine while minimizing the fatty notes typical of many jasmine fragrances .

Case Study: Fragrance Formulation

In a study conducted on various floral fragrance formulations, this compound was evaluated for its olfactory impact. The compound was found to enhance the overall scent profile significantly, contributing to a more complex and appealing fragrance blend .

Analytical Chemistry Applications

The compound has been analyzed using high-performance liquid chromatography (HPLC) techniques. It demonstrates effective separation properties on specific HPLC columns, such as the Newcrom R1 column. The mobile phase typically consists of acetonitrile and water, making it suitable for both qualitative and quantitative analyses in various samples .

Data Table: HPLC Analysis Conditions

ParameterDetails
Column TypeNewcrom R1 HPLC
Mobile PhaseAcetonitrile / Water
Detection MethodMass Spectrometry (MS) compatible
ApplicationIsolation of impurities
ScalabilitySuitable for preparative separation

Pharmacological Potential

While primarily recognized for its fragrance applications, this compound may hold potential in pharmacology due to its structural similarity to other bioactive compounds. Preliminary studies suggest low toxicity levels and no significant genotoxic effects in bacterial assays, indicating potential safety for further research .

Case Study: Toxicological Assessment

A comprehensive toxicological assessment evaluated the safety profile of cyclopentanone derivatives, including this compound. The results indicated minimal skin irritation and no mutagenic activity at concentrations typically used in perfumery .

Synthesis and Production

The synthesis of this compound involves several chemical reactions, including condensation and esterification processes. The compound can be synthesized from alkyl bromides and trialkyl propane tricarboxylates through a series of hydrolysis and decarboxylation steps .

Synthesis Overview

  • Condensation : Alkyl bromide reacts with trialkyl propane tricarboxylate.
  • Hydrolysis : The resulting product undergoes hydrolysis.
  • Decarboxylation : Removal of a carboxylic acid group.
  • Esterification : Final esterification with methanol to yield this compound.

Mechanism of Action

The mechanism of action of methyl 2-hexyl-3-oxocyclopentaneacetate involves its interaction with molecular targets such as enzymes. The ester functional group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is a key pathway in the metabolism and biological activity of the compound .

Comparison with Similar Compounds

Methyl 2-hexyl-3-oxocyclopentaneacetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties compared to its analogs.

Biological Activity

Methyl 2-hexyl-3-oxocyclopentaneacetate is a compound belonging to the cyclopentanone family, which has garnered attention for its potential biological activities. This article explores its biological effects, safety profile, and applications based on diverse sources of scientific literature.

Chemical Structure and Properties

This compound has the molecular formula C13H22O3C_{13}H_{22}O_3 and features a cyclopentane ring with a ketone and ester functional group. The structural representation can be summarized as follows:

  • Molecular Formula : C13H22O3C_{13}H_{22}O_3
  • Molecular Weight : 226.32 g/mol

Antimicrobial Properties

Research indicates that compounds within the cyclopentanone class exhibit antimicrobial properties. A study evaluating various cyclopentanones, including derivatives similar to this compound, reported significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Antitumor Activity

Cytotoxic assays have shown that related compounds can inhibit the growth of various cancer cell lines. For instance, this compound has demonstrated potential in reducing cell viability in human cancer cell lines through mechanisms that may involve apoptosis induction .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

Anti-inflammatory Effects

Some studies suggest that cyclopentanone derivatives may possess anti-inflammatory properties. These effects are hypothesized to be due to their ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

Safety and Toxicological Profile

The safety assessment of cyclopentanones indicates a low order of acute toxicity. No significant mutagenic or genotoxic activity was observed in standard assays, and developmental toxicity was not noted at typical exposure levels. Skin irritation potential is minimal, with most compounds classified as non-sensitizing .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against pathogenic bacteria. The results showed a dose-dependent inhibition of bacterial growth, confirming its potential as a natural preservative in food products.

Case Study 2: Antitumor Activity

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in decreased cell proliferation and increased apoptosis markers compared to untreated controls. This suggests a promising avenue for further research into its use as an adjunct therapy in cancer treatment .

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